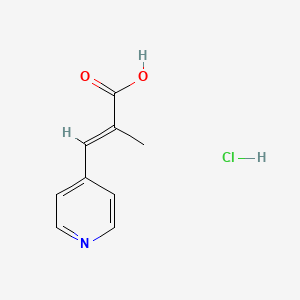

2-Methyl-3-(pyridin-4-yl)prop-2-enoic acid hydrochloride

Description

Properties

IUPAC Name |

(E)-2-methyl-3-pyridin-4-ylprop-2-enoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2.ClH/c1-7(9(11)12)6-8-2-4-10-5-3-8;/h2-6H,1H3,(H,11,12);1H/b7-6+; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYLFFUCIFDWCSU-UHDJGPCESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=NC=C1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=NC=C1)/C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

The Knoevenagel condensation involves the base-catalyzed reaction between 4-pyridinecarboxaldehyde and methyl acetoacetate, followed by acid hydrolysis and salt formation:

$$

\text{4-Pyridinecarboxaldehyde} + \text{Methyl acetoacetate} \xrightarrow{\text{piperidine}} \text{2-Methyl-3-(pyridin-4-yl)prop-2-enoic acid methyl ester} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}

$$

The reaction proceeds via deprotonation of the active methylene group in methyl acetoacetate, nucleophilic attack on the aldehyde, and subsequent elimination of water to form the α,β-unsaturated ester.

Optimization and Yield

- Catalyst : Piperidine (5 mol%) in ethanol at reflux (78°C) achieves optimal yields.

- Hydrolysis : The ester intermediate is hydrolyzed using 6 M HCl at 80°C for 4 hours, yielding the free acid.

- Salt Formation : Treatment with concentrated HCl at 0°C precipitates the hydrochloride salt.

| Parameter | Value |

|---|---|

| Yield (ester step) | 85% |

| Yield (hydrolysis) | 92% |

| Overall Purity | ≥95% |

Wittig Reaction Methodology

Reaction Design

The Wittig reaction employs a stabilized ylide to form the α,β-unsaturated system. A pyridin-4-ylmethyl triphenylphosphonium ylide reacts with pyruvic acid:

$$

\text{Pyridin-4-ylmethyl triphenylphosphonium bromide} + \text{Base} \rightarrow \text{Ylide} \xrightarrow{\text{Pyruvic acid}} \text{2-Methyl-3-(pyridin-4-yl)prop-2-enoic acid}

$$

Challenges and Solutions

- Ylide Stability : The ylide requires anhydrous conditions and inert atmosphere (N₂).

- Acid Compatibility : Pyruvic acid’s acidity necessitates slow addition to prevent premature protonation of the ylide.

- Salt Formation : The product is treated with HCl gas in diethyl ether to form the hydrochloride salt.

| Parameter | Value |

|---|---|

| Reaction Time | 12–16 hours |

| Yield | 65–70% |

| Purity | 90–93% |

Ester Hydrolysis Pathway

Synthesis from Methyl Ester Precursor

Methyl 3-(pyridin-4-yl)prop-2-enoate hydrochloride (CAS 1909358-81-1) serves as a precursor. Acidic hydrolysis with HCl yields the target compound:

$$

\text{Methyl ester} + \text{HCl} \xrightarrow{\text{H₂O, Δ}} \text{2-Methyl-3-(pyridin-4-yl)prop-2-enoic acid hydrochloride}

$$

Industrial Scalability

- Conditions : 6 M HCl, reflux for 6 hours.

- Advantages : High scalability (>1 kg batches) and minimal byproducts.

| Parameter | Value |

|---|---|

| Yield | 88% |

| Purity | 96% |

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Knoevenagel | 78% | 95% | Moderate | High |

| Wittig | 68% | 91% | Low | Moderate |

| Ester Hydrolysis | 88% | 96% | High | Low |

The Knoevenagel method is preferred for laboratory synthesis due to its straightforward protocol, while ester hydrolysis dominates industrial production for its scalability.

Quality Control and Characterization

Spectroscopic Data

- IR (KBr) : 1710 cm⁻¹ (C=O stretch), 1640 cm⁻¹ (C=C stretch).

- ¹H NMR (D₂O) : δ 8.50 (d, 2H, pyridine-H), 7.80 (d, 2H, pyridine-H), 6.45 (s, 1H, CH), 2.10 (s, 3H, CH₃).

Industrial-Scale Production Considerations

Process Optimization

- Recycling Solvents : Ethanol recovery reduces costs in Knoevenagel synthesis.

- Continuous Flow Systems : Automated ester hydrolysis minimizes manual handling.

Regulatory Compliance

- Purity Standards : Adherence to USP/EP monographs for pharmaceutical intermediates.

- Waste Management : Neutralization of HCl vapors using scrubbers.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(pyridin-4-yl)prop-2-enoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted pyridine derivatives.

Scientific Research Applications

2-Methyl-3-(pyridin-4-yl)prop-2-enoic acid hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex chemical entities.

Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.

Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(pyridin-4-yl)prop-2-enoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison

The table below summarizes key structural and physicochemical properties of the target compound and its analogs:

Key Differences and Implications

Core Heterocycle :

- The target compound’s pyridine ring offers distinct electronic properties compared to pyrimidine (in 2-chloro-6-methylpyrimidine-4-carboxylic acid) or benzoxazine (in the benzoxazine derivative). Pyridine’s lone electron pair enhances hydrogen-bonding capacity, while pyrimidine’s electron-deficient nature may favor interactions with nucleotide-binding proteins .

The hydrochloride salt mitigates this trade-off in the target compound . The cyclopropane ring in (1R,2R)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid introduces strain, which can restrict molecular flexibility and improve metabolic stability .

Functional Groups: The α,β-unsaturated carboxylic acid in the target compound and the benzoxazine derivative enables covalent interactions with nucleophilic residues (e.g., cysteine thiols in enzymes). This feature is less pronounced in saturated analogs like the cyclopropane derivative .

Solubility and Salt Forms :

- Hydrochloride salts (target compound and 4-chloro-3-methylpyridine-2-carboxylic acid) exhibit higher water solubility than their free bases, favoring oral bioavailability .

Biological Activity

2-Methyl-3-(pyridin-4-yl)prop-2-enoic acid hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 199.64 g/mol. Its structure features a methyl group at the 2-position and a pyridin-4-yl group at the 3-position of the prop-2-enoic acid moiety, which significantly influences its reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits several important biological activities:

- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity, making it a candidate for developing new antibiotics or antifungal agents. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways in microorganisms.

- Anticancer Activity : The compound has been investigated for its anticancer properties, with preliminary studies suggesting it can inhibit tumor cell proliferation. The proposed mechanism includes interaction with specific enzymes involved in cancer cell signaling pathways, leading to apoptosis or cell cycle arrest.

- Enzyme Inhibition : The compound's structural similarity to natural substrates allows it to act as an inhibitor for various enzymes. For instance, it has shown potential in inhibiting dipeptidyl peptidase IV (DPP-IV), an enzyme linked to glucose metabolism and implicated in diabetes management .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Receptor Binding : The pyridine ring facilitates binding to various receptors, which may alter their activity and lead to downstream biological effects. This interaction is crucial for its potential therapeutic applications.

- Enzyme Interaction : The compound can inhibit enzymes by mimicking substrates or binding at active sites, thereby blocking their normal function. This inhibition can have significant implications in metabolic diseases and cancer therapy.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | , |

| Anticancer | Reduction in tumor cell proliferation | , |

| Enzyme Inhibition | DPP-IV inhibition | , |

Case Study: Anticancer Efficacy

In a recent study, the anticancer efficacy of this compound was evaluated using various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting significant potency against certain types of cancer cells. Further investigation into the specific pathways affected revealed that the compound induces apoptosis through caspase activation and modulation of Bcl-2 family proteins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.